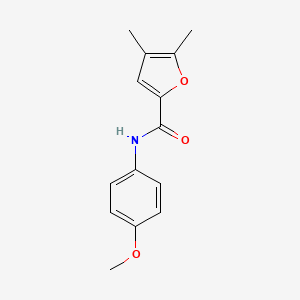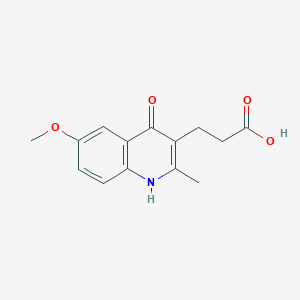
N-(2,4-dimethoxyphenyl)-N'-isobutylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethoxyphenyl)-N'-isobutylthiourea, also known as DMTU, is a synthetic compound with a chemical formula of C13H20N2O2S. It is a thiourea derivative that has been widely used in scientific research due to its ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). DMTU has been shown to have significant biochemical and physiological effects, making it a valuable tool for studying oxidative stress and related diseases.
Mechanism of Action
N-(2,4-dimethoxyphenyl)-N'-isobutylthiourea acts as a scavenger of ROS and RNS by reacting with them and forming stable adducts. It has been shown to scavenge superoxide anion (O2.-), hydrogen peroxide (H2O2), hydroxyl radical (OH.), peroxynitrite (ONOO-), and nitric oxide (NO). N-(2,4-dimethoxyphenyl)-N'-isobutylthiourea can also inhibit the formation of ROS and RNS by inhibiting the activity of enzymes such as NADPH oxidase, xanthine oxidase, and nitric oxide synthase.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-N'-isobutylthiourea has been shown to have significant biochemical and physiological effects. It has been shown to protect cells and tissues from oxidative damage, reduce inflammation, and improve mitochondrial function. N-(2,4-dimethoxyphenyl)-N'-isobutylthiourea has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, N-(2,4-dimethoxyphenyl)-N'-isobutylthiourea has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animals.
Advantages and Limitations for Lab Experiments
N-(2,4-dimethoxyphenyl)-N'-isobutylthiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively non-toxic and can be used at low concentrations. However, N-(2,4-dimethoxyphenyl)-N'-isobutylthiourea has some limitations as well. It can react with other compounds in the cell, leading to the formation of unwanted adducts. Additionally, N-(2,4-dimethoxyphenyl)-N'-isobutylthiourea can interfere with some assays that measure ROS and RNS levels, leading to inaccurate results.
Future Directions
There are several future directions for research on N-(2,4-dimethoxyphenyl)-N'-isobutylthiourea. One area of interest is the development of more potent and selective thiourea derivatives that can scavenge specific ROS and RNS. Another area of interest is the investigation of the role of N-(2,4-dimethoxyphenyl)-N'-isobutylthiourea in aging and age-related diseases. N-(2,4-dimethoxyphenyl)-N'-isobutylthiourea has been shown to improve mitochondrial function, which is a key factor in aging. Finally, N-(2,4-dimethoxyphenyl)-N'-isobutylthiourea could be used in combination with other compounds to enhance their antioxidant and anti-inflammatory effects.
Synthesis Methods
N-(2,4-dimethoxyphenyl)-N'-isobutylthiourea can be synthesized by reacting 2,4-dimethoxyaniline with isobutylisothiocyanate in the presence of a base such as triethylamine. The reaction yields N-(2,4-dimethoxyphenyl)-N'-isobutylthiourea as a white crystalline solid, which can be purified by recrystallization in a suitable solvent.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-N'-isobutylthiourea has been widely used in scientific research to study oxidative stress and related diseases. It has been shown to scavenge ROS and RNS, which are highly reactive molecules that can damage cellular components such as DNA, proteins, and lipids. N-(2,4-dimethoxyphenyl)-N'-isobutylthiourea has been used to study the role of oxidative stress in various diseases such as cancer, diabetes, cardiovascular diseases, and neurodegenerative diseases. It has also been used to investigate the protective effects of antioxidants and other compounds against oxidative stress.
properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(2-methylpropyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-9(2)8-14-13(18)15-11-6-5-10(16-3)7-12(11)17-4/h5-7,9H,8H2,1-4H3,(H2,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVZCILVTZCVQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=S)NC1=C(C=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![isobutyl {5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B5831821.png)
![2-(2,3-dihydro-1H-indol-1-ylcarbonyl)-3H-benzo[f]chromen-3-one](/img/structure/B5831832.png)


![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-(2-furyl)acrylamide](/img/structure/B5831859.png)
![3-(2-furyl)-N-[2-(1-piperidinyl)phenyl]acrylamide](/img/structure/B5831865.png)
![4-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5831879.png)
![N-(2-fluorophenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5831894.png)

![N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5831904.png)
![2-(3-bromo-4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B5831908.png)

![3-chloro-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-methylbenzamide](/img/structure/B5831919.png)
![N'-(2-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5831922.png)